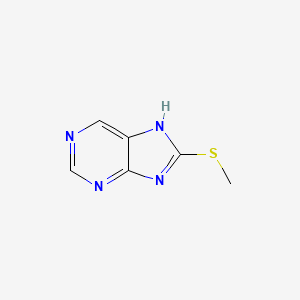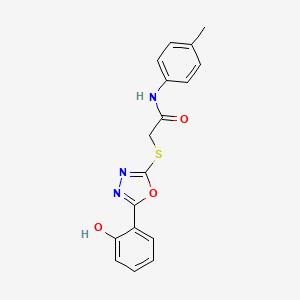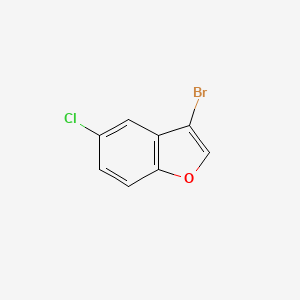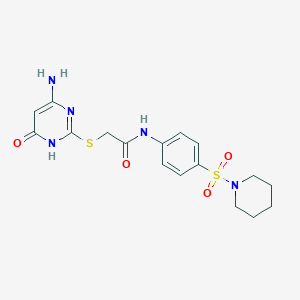![molecular formula C11H10Br2N2OS B11770892 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by the presence of bromine atoms at the 2 and 6 positions, a cyclopentyl group at the 4 position, and a thiazolo ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor thiazolopyridine compound, followed by the introduction of the cyclopentyl group through a substitution reaction. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) and may be carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted thiazolopyridine derivatives.
Applications De Recherche Scientifique
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The bromine atoms and the thiazolo ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-4-(methylthio)pyridine
- 2,6-Dibromo-4-(bromomethyl)pyridine
Uniqueness
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is unique due to the presence of the cyclopentyl group and the thiazolo ring, which are not commonly found in similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H10Br2N2OS |
|---|---|
Poids moléculaire |
378.08 g/mol |
Nom IUPAC |
2,6-dibromo-4-cyclopentyl-[1,3]thiazolo[5,4-b]pyridin-5-one |
InChI |
InChI=1S/C11H10Br2N2OS/c12-7-5-8-10(17-11(13)14-8)15(9(7)16)6-3-1-2-4-6/h5-6H,1-4H2 |
Clé InChI |
SYSKGOPEROHNKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C3=C(C=C(C2=O)Br)N=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)

![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)


![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)

![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
